

Spirodionic acid CAS number and chemical identifiers

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Compound of Interest

Compound Name: Spirodionic acid

Cat. No.: B2614940

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An In-depth Technical Guide to **Spirodionic Acid**

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers

Spirodionic acid is a novel natural product with a unique spirocyclic scaffold. The primary chemical identifiers for this compound are summarized in the table below for easy reference.

Identifier	Value	Source
CAS Number	955949-53-8	CymitQuimica[1]
Molecular Formula	C ₁₅ H ₂₀ O ₄	PubChem[2]
PubChem CID	23635065	PubChem[2]
SMILES	<chem>CCC1=C(C)C(=O)C</chem>	Biohippo.com[3]

Introduction to Spirodionic Acid

Spirodionic acid is a microbial metabolite first isolated from *Streptomyces* sp.[4]. Its discovery has garnered interest within the scientific community due to its novel spiro[4.5]decene skeleton[5]. This class of compounds is of interest for potential biological activities and complex chemical synthesis. Research has focused on elucidating its structure, understanding its biosynthesis, and achieving its total synthesis[4][6].

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of **spirodionic acid** and its derivatives, as documented in the scientific literature.

Total Synthesis of Spirodionic Acid

The total synthesis of **spirodionic acid** has been achieved through a selective spiroannellation strategy involving a twofold Michael addition[6]. This approach was instrumental in preparing stereoisomers of a key intermediate, 4-ethenylspiro[4.5]dec-6-en-1,8-dione, which was crucial for elucidating the structure of the natural product[6].

A key step in the synthesis involves the reaction of 3-ethenyl-2-formylcyclopentanone with penten-3-one, followed by an intramolecular aldol condensation to form the spirocycle[6]. An alternative strategy employed a twofold Michael addition to a dialkenyl ketone, followed by dehydrogenation, diastereoselective methylation, and oxidative degradation to yield the natural product[6].

Derivatization of Spirodionic Acid

For the purpose of structural elucidation and crystallization, several derivatives of **spirodionic acid** have been synthesized.

3.2.1. Synthesis of 4-Bromophenyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate

- Procedure: To a solution of **spirodionic acid** (10 mg, 0.038 mmol) in dichloromethane (4 mL), p-bromophenol (9.8 mg, 0.057 mmol), N'-(3-dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (11 mg, 0.057 mmol), and a catalytic amount of 4-dimethylaminopyridine were added[7].
- The reaction mixture was stirred for 4 hours at room temperature.
- The mixture was then diluted with dichloromethane (6 mL) and water (10 mL).
- The organic phase was separated and washed with water (10 mL) and saturated aqueous sodium chloride solution (10 mL).

- The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo[7].

3.2.2. Synthesis of 2-Bromophenyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate

- Procedure: This derivative was synthesized analogously to the 4-bromophenyl derivative, using o-bromophenol instead of p-bromophenol[7].
- Purification was achieved by flash column chromatography on silica gel (cyclohexane/ethyl acetate 1:2) to yield the product as a colorless solid[7].

3.2.3. Synthesis of 4-Bromophenacyl 6-ethyl-7,9-dimethyl-4,8-dioxo-spiro[4.5]deca-6-ene-1-carboxylate

- Procedure: To a solution of **spirodionic acid** (14 mg, 0.053 mmol) in dimethylformamide (0.35 mL), potassium fluoride (6.0 mg, 0.103 mmol) was added.
- After stirring for 10 minutes, 4-bromophenacyl bromide (14 mg, 0.050 mmol) dissolved in dimethylformamide (0.3 mL) was added, and stirring was continued for 1.5 hours.
- The reaction mixture was diluted with diethyl ether (5 mL) and washed with water (2 x 6 mL) before being concentrated in vacuo[7].

Biosynthesis

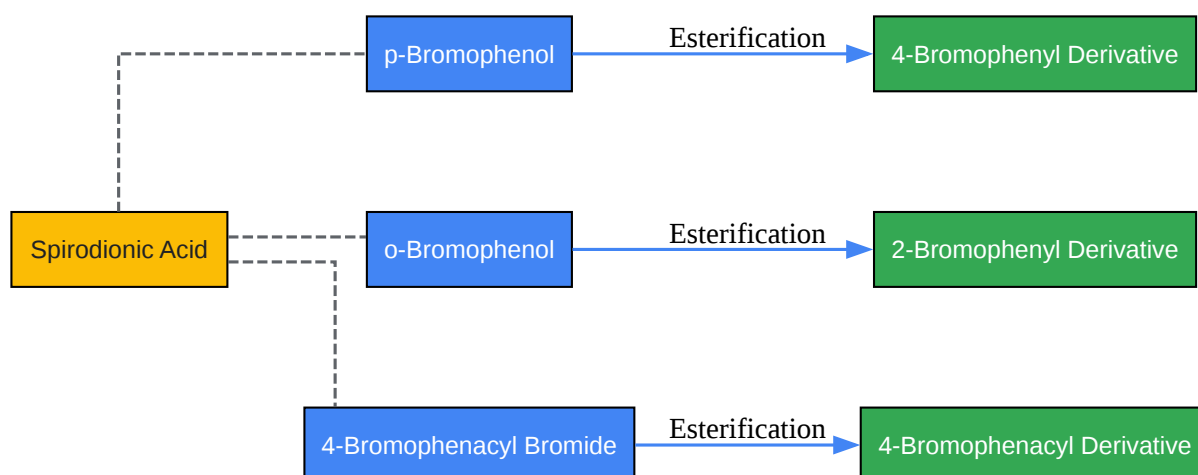
The biosynthesis of **spirodionic acid** is proposed to occur via an intermolecular Diels-Alder-type reaction[5]. Feeding experiments with ¹³C-labeled precursors suggest that the 6-ethyl-2H-pyrone and sarkomycin are precursors in the formation of the spirocyclic structure of **spirodionic acid**[5].

Biological Activity

Initial studies have indicated that **spirodionic acid** exhibits biological activity, including the distinct inhibition of V-type ATPase[4]. However, detailed quantitative data on its inhibitory concentrations (e.g., IC₅₀ values) are not extensively reported in the available literature. Further research is required to fully characterize its biological and pharmacological properties.

Visualization of Synthetic Logic

The following diagram illustrates the logical workflow for the derivatization of **spirodionic acid** for structural analysis.



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